N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
Description
N-{[5-(1-Methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a sulfonamide derivative featuring a pyridine core substituted with a 1-methylpyrazole moiety and a benzyl group functionalized with a trifluoromethoxy (-OCF₃) group. The sulfonamide (-SO₂NH₂) group is a critical pharmacophore known for its role in enhancing binding affinity and metabolic stability in medicinal chemistry . Structural elucidation of such compounds often relies on crystallographic tools like SHELX and WinGX, which are widely used for small-molecule refinement and data processing .
Properties
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O3S/c1-24-16(6-7-22-24)13-8-12(9-21-11-13)10-23-28(25,26)15-4-2-14(3-5-15)27-17(18,19)20/h2-9,11,23H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCXACPLYWKJNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting from readily available precursors. The process often begins with the preparation of the pyrazole and pyridine intermediates, followed by their coupling and subsequent functionalization to introduce the trifluoromethoxy benzene sulfonamide group.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized from 1-methyl-1H-pyrazol-5-amine through nitrosation, reduction, and esterification steps.
Preparation of Pyridine Intermediate: The pyridine ring is typically synthesized through a series of reactions involving the functionalization of a pyridine precursor.
Coupling and Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the sulfonamide group or other functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Chemical Properties and Structure
This compound has a complex structure characterized by the presence of a pyrazole ring, a pyridine ring, and a sulfonamide group. The molecular formula is , with a molecular weight of approximately 412.4 g/mol. The trifluoromethoxy group enhances its chemical reactivity and potential biological activity.
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical reactions, including:
- Oxidation : Can be oxidized to form sulfone derivatives.
- Reduction : Capable of reduction reactions yielding amine derivatives.
- Substitution : Undergoes nucleophilic substitution at the sulfonamide group with various nucleophiles.
These reactions are crucial for developing new materials and compounds in organic synthesis.
Biology
The biological applications of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide are particularly noteworthy:
-
Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes such as kinases. The compound's ability to modulate enzyme activity can be pivotal in understanding biochemical pathways and developing targeted therapies.
- Case Study : Research has shown that this compound effectively inhibits nicotinamide phosphoribosyltransferase (NAMPT), influencing the NAD+ salvage pathway, which is critical in cancer metabolism .
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications:
- Anticancer Activity : Its inhibition of NAMPT suggests potential use in cancer treatment by disrupting metabolic pathways essential for tumor growth.
- Antimicrobial Properties : The compound's structural features may also confer antimicrobial activity, making it a candidate for developing new antibiotics.
Data Tables
| Activity Type | Description |
|---|---|
| Enzyme Target | Nicotinamide phosphoribosyltransferase (NAMPT) |
| Potential Use | Anticancer therapy |
| Mechanism | Inhibits NAD+ salvage pathway |
Mechanism of Action
The mechanism of action of N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs listed in and , focusing on structural variations and their implications.
Substituent Analysis
Functional Group Implications
- Sulfonamide vs.
- Trifluoromethoxy (-OCF₃) vs. Methoxy (-OCH₃)/Chloro (-Cl) : The -OCF₃ group in the target compound provides superior electron-withdrawing effects and metabolic resistance compared to -OCH₃ (879849-52-2) or -Cl (1005629-66-2), which are more prone to enzymatic degradation .
- Pyridine vs. Pyrazole Core : The pyridine ring in the target compound may confer better π-π stacking interactions in biological targets compared to pyrazole-centric analogs (e.g., 1005563-60-9) .
Pharmacological Considerations
While explicit pharmacological data are unavailable in the provided evidence, structural trends suggest:
- The target compound’s trifluoromethoxy and sulfonamide groups may enhance CNS penetration and target selectivity compared to chlorinated or methoxy-substituted analogs.
- Ethyl or bromo substituents in analogs like 1005563-60-9 could increase molecular weight and reduce bioavailability .
Biological Activity
N-{[5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide, also known by its CAS number 2178771-44-1, is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 394.44 g/mol. The compound features a trifluoromethoxy group and a sulfonamide functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀F₃N₄O₂S |
| Molecular Weight | 394.44 g/mol |
| CAS Number | 2178771-44-1 |
This compound exhibits its biological activity primarily through its interaction with specific molecular targets, particularly in enzyme inhibition pathways. The presence of the trifluoromethoxy group enhances its lipophilicity and bioavailability, allowing for better interaction with target proteins.
Pharmacological Effects
Research indicates that this compound may possess significant pharmacological properties, including:
- Antitumor Activity : Studies have shown that compounds with similar structural features can inhibit various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The sulfonamide moiety is known for its anti-inflammatory properties, which may contribute to the overall therapeutic profile of this compound.
Case Studies and Research Findings
- Inhibition of Kinases : A study evaluating similar sulfonamide derivatives demonstrated their potential as RET kinase inhibitors in cancer therapy. Compounds with similar structures showed moderate to high potency in ELISA-based kinase assays, indicating that this compound may also exhibit kinase inhibitory activity .
- Toxicity Studies : In toxicity assessments involving related compounds, adverse effects were observed at high doses (≥1000 mg/kg), including liver hypertrophy and nephropathy in rodent models. A NOAEL (No Observed Adverse Effect Level) was identified at lower doses (10 mg/kg), suggesting a need for careful dosing in therapeutic applications .
- Structure–Activity Relationship (SAR) : SAR studies have highlighted the importance of the trifluoromethoxy group in enhancing the potency of compounds against various biological targets, including serotonin uptake inhibition . This suggests that modifications to the chemical structure can significantly influence biological efficacy.
Q & A
Q. What are the common synthetic routes for preparing this sulfonamide-pyrazole hybrid compound?
The synthesis typically involves multi-step reactions, including:
- Condensation reactions to form the pyrazole core (e.g., hydrazine hydrate reacting with α,β-unsaturated ketones) .
- Sulfonamide coupling via nucleophilic substitution between a sulfonyl chloride intermediate and an amine-containing pyridine derivative .
- Functionalization of the pyridine ring with a trifluoromethoxy group using fluorinated reagents under inert conditions .
Q. Key Considerations :
Q. How are physicochemical properties (e.g., solubility, stability) characterized for this compound?
Standard characterization methods include:
- Spectroscopic Analysis :
- Thermal Stability :
- Solubility Profiling :
Q. Example Data (Analogous Compound) :
| Property | Value (From ) |
|---|---|
| Density | 1.5 ± 0.1 g/cm³ |
| Molecular Weight | 367.06 g/mol |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface Area | 86.4 Ų |
Q. What safety precautions are recommended during handling?
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Storage : In airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethoxy group .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?
- Key Modifications :
- Methodology :
Example SAR Insight :
Replacing the pyridine ring with a pyrimidine moiety in analogs improved VEGFR-2 inhibition by 40% .
Q. What challenges arise in crystallographic refinement of this compound, and how are they resolved?
- Challenges :
- Solutions :
Q. How can computational methods predict metabolic stability of this compound?
- Approach :
- ADMET Prediction : Tools like SwissADME assess metabolic hotspots (e.g., sulfonamide hydrolysis) .
- MD Simulations : GROMACS to model interactions with cytochrome P450 enzymes .
- Validation :
Q. What strategies resolve contradictions in biological activity data across studies?
Q. How does the compound’s stability vary under acidic/basic conditions?
- Experimental Design :
- Forced Degradation Studies :
- Acidic (0.1 M HCl, 37°C)/Basic (0.1 M NaOH, 37°C) stress for 24–72 hours .
- Monitor degradation via LC-MS; identify byproducts (e.g., desulfonated derivatives) .
- Key Findings (Analogous Compounds) :
- Sulfonamide bonds are stable at pH 4–8 but hydrolyze rapidly in strong acids (pH < 2) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
